k-252a

Catalog No.
S531526
CAS No.
99533-80-9
M.F
C27H21N3O5
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
k-252a

CAS Number

99533-80-9

Product Name

k-252a

IUPAC Name

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-CYBHFKQVSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

3'-(S)-epi-K-252a, K 252, K 252a, K 252b, K 252c, K 252d, K-252, K-252a, K-252b, K-252d, K252a, staurosporine aglycone, staurosporinone

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Isomeric SMILES

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Description

The exact mass of the compound K252a is 467.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of organic heterooctacyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase C (PKC) Inhibitor:

K252a acts as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting PKC, K252a can disrupt these processes in cancer cells, potentially leading to cell death.

Cell Cycle Regulation:

K252a has been shown to interfere with cell cycle progression, the tightly controlled sequence of events leading to cell division. Studies suggest it can arrest cancer cells in specific phases of the cell cycle, preventing them from dividing and multiplying.

Microtubule Dynamics:

Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division and movement. K252a may disrupt microtubule dynamics, hindering cancer cell division and potentially affecting their ability to migrate and invade surrounding tissues [].

Apoptosis Induction:

Apoptosis, also known as programmed cell death, is a natural process that eliminates damaged or unwanted cells. K252a exhibits potential in inducing apoptosis in cancer cells, promoting their self-destruction [].

Preclinical Cancer Research:

K252a has been used extensively in preclinical cancer research models, including cell lines and animal models. These studies help scientists understand its mechanisms of action and evaluate its potential efficacy against various cancers [].

K-252A is a potent indolocarbazole-based alkaloid and a structural analog of staurosporine, originally isolated from soil fungi belonging to the Nocardiopsis species. It is characterized by its complex molecular structure, with the chemical formula C27H21N3O5C_{27}H_{21}N_{3}O_{5} and a molecular weight of approximately 467.47 g/mol . K-252A is notable for its significant biological activity, particularly as an inhibitor of various protein kinases, which are crucial for numerous cellular processes.

K252a acts as a protein kinase inhibitor, specifically targeting a variety of kinases including CaM kinase, phosphorylase kinase, and members of the trk family (involved in nerve cell growth) [, , ]. It binds competitively to the ATP binding pocket of these enzymes, preventing them from transferring phosphate groups to their substrates and thereby disrupting downstream signaling pathways [].

  • Oxidation: Under specific conditions, K-252A can be oxidized to yield various oxidized derivatives.
  • Reduction: Reduction reactions can transform K-252A into different reduced forms, potentially altering its biological properties.
  • Substitution: Substitution reactions can lead to the formation of various derivatives with modified functional groups, impacting their biological activities.

These reactions are facilitated by common reagents and catalysts, allowing for the exploration of K-252A's derivatives in research and potential therapeutic applications.

K-252A exhibits a range of biological activities:

  • Protein Kinase Inhibition: It is a potent inhibitor of protein kinase C with an IC50 value of approximately 2.7 nM . This inhibition extends to other kinases, including cyclic adenosine monophosphate-dependent protein kinase and calcium/calmodulin-dependent protein kinase type II.
  • Nerve Growth Factor Signaling: K-252A effectively blocks nerve growth factor-induced neurite outgrowth in PC12 cells, indicating its role in neuronal differentiation and signaling pathways .
  • Anticancer Properties: The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology due to its ability to induce apoptosis and cell cycle arrest .

K-252A has diverse applications across multiple fields:

  • Scientific Research: Used extensively in studies related to protein kinase inhibition and signal transduction pathways.
  • Neuroscience: Investigated for its effects on neuronal differentiation and nerve growth factor signaling .
  • Cancer Therapy: Explored for its cytotoxic effects on cancer cells and potential use as an anticancer agent due to its ability to induce apoptosis .
  • Pharmaceutical Development: As a kinase inhibitor, K-252A serves as a valuable tool in drug discovery and development aimed at targeting various diseases linked to aberrant kinase activity .

K-252A interacts with several biological targets:

  • It has been shown to inhibit the phosphorylation of proteins involved in nerve growth factor signaling pathways, indicating its role in modulating these critical processes .
  • The compound activates the MAPK/ERK signaling cascade through interactions with specific kinases such as MAP2K1 (also known as MEK1), which plays a role in cell growth and differentiation .

These interactions highlight K-252A's potential in therapeutic contexts where modulation of kinase activity is beneficial.

K-252A belongs to the indolocarbazole family, which includes several other compounds with similar structures but distinct biological activities. Here are some notable comparisons:

CompoundKey CharacteristicsUnique Features
StaurosporinePotent protein kinase inhibitor; broad-spectrum activityDifferent target specificities compared to K-252A
RebeccamycinActs as a DNA-damaging agent; inhibits DNA topoisomerase IPrimarily targets DNA rather than kinases
K-252BStructural precursor to K-252A; similar biological propertiesSlightly different activity profile

K-252A is unique due to its specific inhibition of nerve growth factor-induced signaling pathways and its ability to induce apoptosis while maintaining distinct pharmacological properties compared to other indolocarbazole derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

467.14812078 g/mol

Monoisotopic Mass

467.14812078 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IV7H45AM5B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

K 252a is an indolocarbazole-based alkaloid and staurosporine analog isolated from Nocardiopsis and Actinomadura species, with kinase inhibiting activity. K252a inhibits a wide variety of enzymes, including, but not limited to, protein kinase A (PKA), C (PKC) and G (PKG), calcium (Ca2+)/calmodulin-dependent kinase type II (CaMKII), phosphorylase kinase (PhK), tropomyosin receptor kinase (Trk; neurotrophic tyrosine receptor kinase; NTRK), myosin light-chain kinase (MLCK; MYLK), mixed-lineage protein kinase 3 (MLK3), receptor-type tyrosine-protein kinase FLT3 (CD135; fms-like tyrosine kinase 3; fetal liver kinase-2; FLK2) and actin-regulating kinase PRK1 (PAK1). Inhibition of these kinases prevents the activation of signaling pathways in which these kinases play a key role.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

97161-97-2

Wikipedia

K252a
K-252a

Dates

Modify: 2023-08-15
1: Chiu HT, Lin YC, Lee MN, Chen YL, Wang MS, Lai CC. Biochemical characterization and substrate specificity of the gene cluster for biosyntheses of K-252a and its analogs by in vitro heterologous expression system of Escherichia coli. Mol Biosyst. 2009 Oct;5(10):1192-203. doi: 10.1039/b912395b. Epub 2009 Aug 4. PubMed PMID: 19756309.
2: Chiu HT, Chen YL, Chen CY, Jin C, Lee MN, Lin YC. Molecular cloning, sequence analysis and functional characterization of the gene cluster for biosynthesis of K-252a and its analogs. Mol Biosyst. 2009 Oct;5(10):1180-91. doi: 10.1039/b905293c. Epub 2009 Aug 4. PubMed PMID: 19756308.
3: Delarue-Cochin S, McCort-Tranchepain I. Synthesis of new aza-analogs of staurosporine, K-252a and rebeccamycin by nucleophilic opening of C2-symmetric bis-aziridines. Org Biomol Chem. 2009 Feb 21;7(4):706-16. doi: 10.1039/b815737e. Epub 2008 Dec 17. PubMed PMID: 19194586.
4: Fujikawa-Yamamoto K, Miyagoshi M, Yamagishi H. Polyploidization of 2nH1 (ES) cells by K-252a and staurosporine. Hum Cell. 2007 Nov;20(4):91-9. PubMed PMID: 17949348.
5: Kim SY, Park JS, Chae CS, Hyun CG, Choi BW, Shin J, Oh KB. Genetic organization of the biosynthetic gene cluster for the indolocarbazole K-252a in Nonomuraea longicatena JCM 11136. Appl Microbiol Biotechnol. 2007 Jul;75(5):1119-26. Epub 2007 Mar 30. PubMed PMID: 17396254.
6: Hudkins RL, Johnson NW, Angeles TS, Gessner GW, Mallamo JP. Synthesis and mixed lineage kinase activity of pyrrolocarbazole and isoindolone analogs of (+)K-252a. J Med Chem. 2007 Feb 8;50(3):433-41. PubMed PMID: 17266195.
7: Moffat D, Nichols CJ, Riley DA, Simpkins NS. The synthesis of bioactive indolocarbazoles related to K-252a. Org Biomol Chem. 2005 Aug 21;3(16):2953-75. Epub 2005 Jun 30. PubMed PMID: 16186927.
8: Gingrich DE, Yang SX, Gessner GW, Angeles TS, Hudkins RL. Synthesis, modeling, and in vitro activity of (3'S)-epi-K-252a analogues. Elucidating the stereochemical requirements of the 3'-sugar alcohol on trkA tyrosine kinase activity. J Med Chem. 2005 Jun 2;48(11):3776-83. PubMed PMID: 15916429.
9: Shen H, Ligaba A, Yamaguchi M, Osawa H, Shibata K, Yan X, Matsumoto H. Effect of K-252a and abscisic acid on the efflux of citrate from soybean roots. J Exp Bot. 2004 Mar;55(397):663-71. Epub 2004 Jan 30. PubMed PMID: 14754917.
10: Schiering N, Knapp S, Marconi M, Flocco MM, Cui J, Perego R, Rusconi L, Cristiani C. Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proc Natl Acad Sci U S A. 2003 Oct 28;100(22):12654-9. Epub 2003 Oct 14. PubMed PMID: 14559966; PubMed Central PMCID: PMC240673.
11: Fujikawa-Yamamoto K, Yamagishi H, Miyagoshi M. Establishment of a triploid V79 cell line from tetraploid cells obtained through polyploidization using K-252a. Cell Prolif. 2002 Dec;35(6):369-79. PubMed PMID: 12427255.
12: Gingrich DE, Hudkins RL. Synthesis and kinase inhibitory activity of 3'-(S)-epi-K-252a. Bioorg Med Chem Lett. 2002 Oct 21;12(20):2829-31. PubMed PMID: 12270156.
13: Fujikawa-Yamamoto K, Wang S, Yamagishi H, Ohdoi C, Murano H, Ikeda T. Establishment of a tetraploid Meth-A cell line through polyploidization by demecolcine but not by staurosporine, K-252A and paclitaxel. Cell Prolif. 2001 Aug;34(4):211-22. PubMed PMID: 11529879.
14: Fujikawa-Yamamoto K, Yamagishi H, Zong ZP, Ohdoi C, Wang SY. Different responses of polyploidized V79 cells after removal of two drugs, demecolcine and K-252a. Cell Struct Funct. 2000 Feb;25(1):41-6. PubMed PMID: 10791893.
15: Quentmeier H, Zaborski M, Drexler HG. Effects of thrombopoietin, interleukin-3 and the kinase inhibitor K-252a on growth and polyploidization of the megakaryocytic cell line M-07e. Leukemia. 1998 Oct;12(10):1603-11. PubMed PMID: 9766506.
16: Iwabe K, Teramura M, Yoshinaga K, Kobayashi S, Hoshikawa Y, Maeda T, Hatakeyama M, Mizoguchi H. K-252a-induced polyploidization and differentiation of a human megakaryocytic cell line, Meg-J: transient elevation and subsequent suppression of cyclin B1 and cdc2 expression in the process of polyploidization. Br J Haematol. 1998 Aug;102(3):812-9. PubMed PMID: 9722312.
17: Kim YS, Kawai A. Studies on the antiviral mechanisms of protein kinase inhibitors K-252a and KT5926 against the replication of vesicular stomatitis virus. Biol Pharm Bull. 1998 May;21(5):498-505. PubMed PMID: 9635507.
18: Angeles TS, Yang SX, Steffler C, Dionne CA. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a. Arch Biochem Biophys. 1998 Jan 15;349(2):267-74. PubMed PMID: 9448714.
19: Kino M, Shono K, Nishimura T, Nagamura S. Practical Preparation of K-252a from a Fermentation Solution. Biosci Biotechnol Biochem. 1998;62(8):1627-9. doi: 10.1271/bbb.62.1627. PubMed PMID: 27388849.
20: Oberstar JV, Challacombe JF, Roche FK, Letourneau PC. Concentration-dependent stimulation and inhibition of growth cone behavior and neurite elongation by protein kinase inhibitors KT5926 and K-252a. J Neurobiol. 1997 Aug;33(2):161-71. PubMed PMID: 9240372.

Explore Compound Types